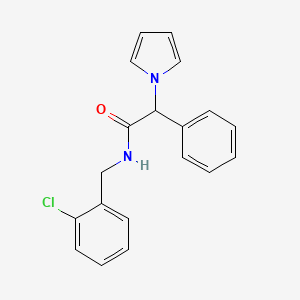

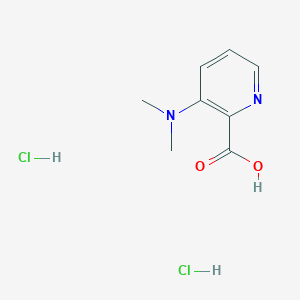

3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

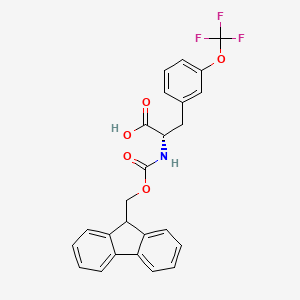

3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C8H12Cl2N2O2 . It has a molecular weight of 239.1 and is typically found in a powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10N2O2.2ClH/c1-10(2)6-4-3-5-9-7(6)8(11)12;;/h3-5H,1-2H3,(H,11,12);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Wissenschaftliche Forschungsanwendungen

Catalysis in Chemical Synthesis

3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride has been found to be an effective catalyst in various chemical reactions. For instance, it is used in the kinetic resolution of racemic secondary benzylic alcohols through enantioselective esterification, utilizing Pyridine-3-carboxylic anhydride (3-PCA) with chiral acyl-transfer catalysts (Shiina et al., 2012). Additionally, it catalyzes iodolactonisation of γ,δ-unsaturated carboxylic acids to produce γ-lactones and δ-lactones (Meng et al., 2015).

Synthesis of Organic Compounds

This chemical is also utilized in the synthesis of diverse organic compounds. For instance, it plays a role in the synthesis of structurally diverse libraries of compounds through alkylation and ring closure reactions, using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride as a starting material (Roman, 2013). Additionally, it is employed in the cooperative catalysis of dehydrative condensation between carboxylic acids and amines (Ishihara & Lu, 2016).

Applications in Supramolecular Chemistry

In supramolecular chemistry, 3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride is used to form various supramolecular adducts. These include complexes with carboxylic acids, which are studied for their structural and supramolecular aspects (Fang et al., 2020).

Miscellaneous Applications

Moreover, this chemical finds applications in various other domains. For example, it is used in the extraction of Pyridine-2-carboxylic Acid from dilute aqueous solutions, demonstrating its significance in separation techniques in biochemical processes (Datta & Kumar, 2014). It also facilitates the synthesis of carboxylic esters and lactones through mixed anhydride methods promoted by basic catalysts (Shiina et al., 2004).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . It can also cause skin and eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only in a well-ventilated area .

Eigenschaften

IUPAC Name |

3-(dimethylamino)pyridine-2-carboxylic acid;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2.2ClH/c1-10(2)6-4-3-5-9-7(6)8(11)12;;/h3-5H,1-2H3,(H,11,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCSKPNXJHAIRHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(N=CC=C1)C(=O)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Dimethylamino)pyridine-2-carboxylic acid dihydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2428897.png)

![[(2R,3S)-1-Methyl-2-phenylpiperidin-3-yl]methanamine](/img/structure/B2428904.png)

![4-benzyl-N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2428906.png)

![N-[[4-(1H-1,2,4-Triazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2428911.png)

![2-(4-chlorophenoxy)-N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-methylpropanamide](/img/structure/B2428913.png)

![N-[4-(3-amino-4-cyano-1H-pyrazol-1-yl)phenyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2428914.png)